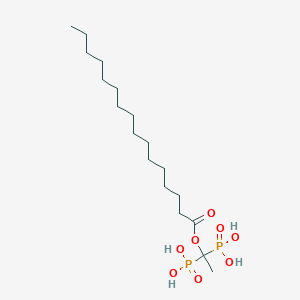![molecular formula C15H20O2 B12566854 Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 226903-56-6](/img/structure/B12566854.png)
Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Reacción de condensación: Un método común para sintetizar 4-(4-hidroxifenil)ciclohexanona implica la condensación de p-nitrofenol con ciclohexanona. La reacción se lleva a cabo en un medio alcalino para formar p-nitrofenolato de sodio, que luego se condensa con ciclohexanona para producir el producto deseado[][1].
Reacción de hidroalquilación: Otro método implica la hidroalquilación de ciclohexanona utilizando una base fuerte como el hidróxido de sodio en un solvente alcohólico. Esta reacción introduce el grupo hidroxifenilo en el anillo de ciclohexanona[][1].
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: 4-(4-hidroxifenil)ciclohexanona puede sufrir reacciones de oxidación para formar quinonas correspondientes u otros derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados de ciclohexanol.
Sustitución: Puede participar en reacciones de sustitución aromática electrófila debido a la presencia del grupo hidroxifenilo[][1].
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos electrófilos como los halógenos o los agentes nitrantes se pueden utilizar en condiciones ácidas[][1].
Principales productos formados
Oxidación: Quinonas y otros compuestos fenólicos oxidados.
Reducción: Derivados de ciclohexanol.
Sustitución: Fenilciclohexanonas halogenadas o nitradas[][1].
Aplicaciones Científicas De Investigación
4-(4-hidroxifenil)ciclohexanona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la producción de moléculas más complejas[][1].
Biología: Se estudia por sus potenciales actividades biológicas e interacciones con varias biomoléculas[][1].
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos[][1].
Industria: Se utiliza en la fabricación de polímeros, resinas y otros productos químicos industriales[][1].
Comparación Con Compuestos Similares
Compuestos similares
4-Fenilciclohexanona: Similar en estructura pero carece del grupo hidroxilo, lo que lleva a diferentes reactividad química y aplicaciones[][1].
4-(4-Metoxifenil)ciclohexanona: Contiene un grupo metoxilo en lugar de un grupo hidroxilo, lo que afecta su solubilidad y reactividad[][1].
4-(4-Isopropoxifenil)ciclohexanona: Presenta un grupo isopropoxilo, que altera sus propiedades estéricas y electrónicas en comparación con el derivado hidroxilo[][1].
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,16H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCHBDBFSXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431478 |
Source


|
| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226903-56-6 |
Source


|
| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
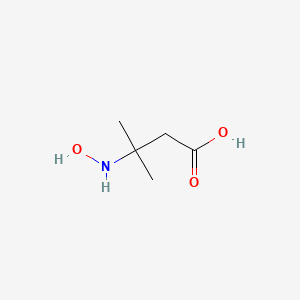
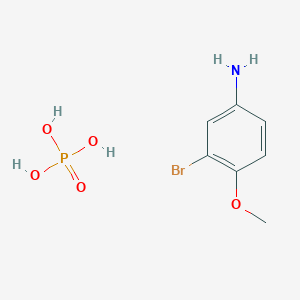
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

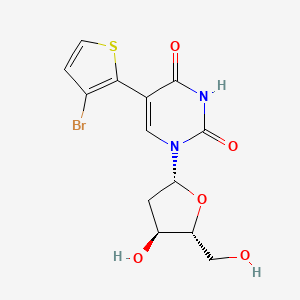
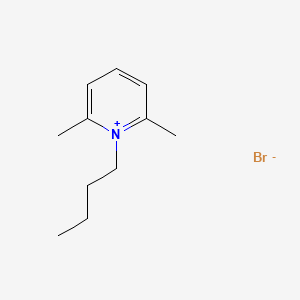
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
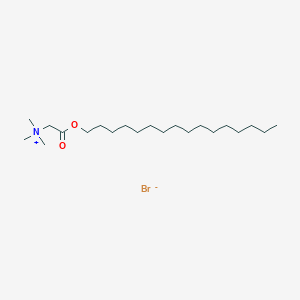
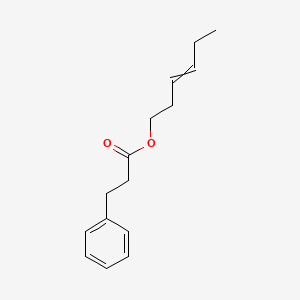
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
